[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol is a chemical compound belonging to the class of oxaspiro compounds, characterized by a unique spirocyclic structure that includes an oxygen atom. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Its structural features make it a subject of interest for researchers exploring new synthetic methodologies and biological activities.
The compound is classified under oxaspiro derivatives, which are known for their complex cyclic structures that offer diverse reactivity profiles. The specific structure of [7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol allows for various chemical transformations, making it a valuable intermediate in organic synthesis. It is primarily sourced from synthetic pathways involving Lewis acid-catalyzed reactions, which facilitate the formation of oxaspirocycles.
The synthesis of [7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with specific alcohols, leading to the formation of the desired oxaspiro compound. The process typically includes the following steps:
The reaction conditions often require careful control of temperature and pH to optimize yield and selectivity. For instance, the reaction may be conducted at elevated temperatures (around 50°C) and monitored using techniques such as Nuclear Magnetic Resonance spectroscopy to assess product formation and purity.
The molecular formula for [7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol is C13H24O2, with a molecular weight of 212.33 g/mol. The InChI Key for this compound is GYCFQOKREOADEO-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)C1CCCC2(C1)CCC(O2)CO.
The structure features a spirocyclic arrangement that contributes to its unique chemical properties and reactivity patterns. The presence of an alcohol functional group enhances its potential for further chemical modifications.
[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol can undergo various chemical reactions, including:
The specific conditions for these reactions vary based on the desired product and may involve solvents, temperature adjustments, and reaction time optimization.
The mechanism of action for [7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol primarily involves its interaction with biological targets such as enzymes and receptors:
The physical properties of [7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C13H24O2 |
Molecular Weight | 212.33 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in various chemical environments and potential applications.
[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol has several scientific uses:
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: